![molecular formula C23H25NO3S B7456736 N,N-dibenzyl-5-methoxy-2,4-dimethylbenzene-1-sulfonamide](/img/structure/B7456736.png)
N,N-dibenzyl-5-methoxy-2,4-dimethylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dibenzyl-5-methoxy-2,4-dimethylbenzene-1-sulfonamide, also known as DBMMS, is a sulfonamide compound that has shown potential in various scientific research applications. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 383.52 g/mol.
Mechanism of Action
The mechanism of action of N,N-dibenzyl-5-methoxy-2,4-dimethylbenzene-1-sulfonamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by interfering with the signaling pathways involved in various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that N,N-dibenzyl-5-methoxy-2,4-dimethylbenzene-1-sulfonamide can modulate the expression of various genes involved in inflammation, cell proliferation, and apoptosis. It has also been shown to inhibit the growth of cancer cells and to reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N,N-dibenzyl-5-methoxy-2,4-dimethylbenzene-1-sulfonamide in lab experiments is its high solubility in organic solvents, which makes it easy to dissolve and work with. However, one limitation is that it may not be suitable for use in certain types of experiments due to its potential toxicity and side effects.
Future Directions
There are several future directions for research involving N,N-dibenzyl-5-methoxy-2,4-dimethylbenzene-1-sulfonamide. One area of interest is its potential use in the development of new anti-inflammatory and anti-cancer drugs. Another area of research is the investigation of its mechanism of action and the identification of its molecular targets. Additionally, further studies are needed to determine its safety and efficacy in vivo.
Synthesis Methods
N,N-dibenzyl-5-methoxy-2,4-dimethylbenzene-1-sulfonamide can be synthesized through a multistep reaction involving the condensation of 2,4-dimethylbenzenesulfonyl chloride and N,N-dibenzyl-5-methoxy-2,4-dimethylbenzene-1-sulfonamide. The reaction is carried out under controlled conditions in the presence of a base and a solvent.
Scientific Research Applications
N,N-dibenzyl-5-methoxy-2,4-dimethylbenzene-1-sulfonamide has been used in various scientific research applications, including drug discovery and development, as well as in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties.
properties
IUPAC Name |
N,N-dibenzyl-5-methoxy-2,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO3S/c1-18-14-19(2)23(15-22(18)27-3)28(25,26)24(16-20-10-6-4-7-11-20)17-21-12-8-5-9-13-21/h4-15H,16-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCIILCDRSLFPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dibenzyl-5-methoxy-2,4-dimethylbenzene-1-sulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.